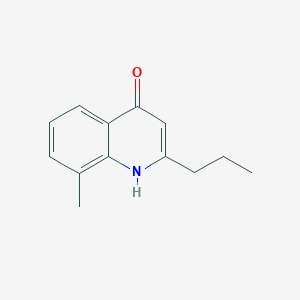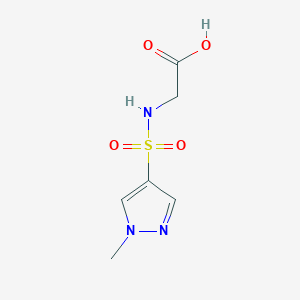
4-Hydroxy-8-methyl-2-propylquinoline
Descripción general
Descripción
4-Hydroxy-8-methyl-2-propylquinoline is a chemical compound offered by several scientific research product providers . It’s used for experimental and research purposes .
Synthesis Analysis
The synthesis of quinoline derivatives, such as 4-Hydroxy-8-methyl-2-propylquinoline, has been a topic of interest in recent years . Various synthesis protocols have been reported, including classical synthesis protocols like Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach . Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Molecular Structure Analysis
The molecular structure of 4-Hydroxy-8-methyl-2-propylquinoline can be represented by the SMILES stringCCCC1=CC(=O)C2=C(N1)C(=CC=C2)C . This indicates that the compound has a quinoline core with a hydroxy group at the 4th position, a methyl group at the 8th position, and a propyl group at the 2nd position . Physical And Chemical Properties Analysis
4-Hydroxy-8-methyl-2-propylquinoline is a solid compound . Its molecular weight is 201.26 , and its molecular formula is C13H15NO . The compound’s InChI string is1S/C13H15NO/c1-3-5-10-8-12(15)11-7-4-6-9(2)13(11)14-10/h4,6-8H,3,5H2,1-2H3,(H,14,15) .
Aplicaciones Científicas De Investigación
Antimicrobial Applications
4-Hydroxyquinolines, including derivatives like 4-Hydroxy-8-methyl-2-propylquinoline, have been studied for their antimicrobial properties. A study by Patel and Patel (2017) synthesized a novel ligand related to 8-hydroxyquinoline and investigated its metal complexes for in vitro antimicrobial activity against various bacteria and fungi, demonstrating significant antimicrobial potential (Patel & Patel, 2017).
Alzheimer's Disease Research
4-Hydroxyquinolines have been proposed for the treatment of Alzheimer's disease (AD). Kenche et al. (2013) discussed the use of 2-substituted 8-hydroxyquinolines in AD treatment, highlighting their potential as metal chaperones that disaggregate metal-enriched amyloid plaques (Kenche et al., 2013).
Luminescence and Coordination Chemistry
Chen et al. (2015) explored the coordination chemistry of 2-Methyl-8-hydroxyquinoline, revealing its applications in single-component white light luminescence, which could be relevant for the development of new luminescent materials (Chen et al., 2015).
Anticancer Research
The anticancer properties of 4-Hydroxyquinoline derivatives have been studied. Chen et al. (2006) synthesized certain 4-anilino-8-hydroxy-2-phenylquinoline derivatives and evaluated their antiproliferative effects, finding significant activity against certain solid cancer cells (Chen et al., 2006).
Corrosion Inhibition
In the context of corrosion inhibition, Rbaa et al. (2019) synthesized novel 8-hydroxyquinoline derivatives and assessed their effectiveness as corrosion inhibitors for mild steel, showing promising results (Rbaa et al., 2019).
Supramolecular Chemistry
8-Hydroxyquinoline has been utilized in supramolecular chemistry for the development of sensors and emitting devices, as discussed by Albrecht et al. (2008). This includes applications in creating new supramolecular sensors and self-assembled aggregates (Albrecht et al., 2008).
Safety and Hazards
Propiedades
IUPAC Name |
8-methyl-2-propyl-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-3-5-10-8-12(15)11-7-4-6-9(2)13(11)14-10/h4,6-8H,3,5H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBIWAWKGQRGEIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)C2=CC=CC(=C2N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60653733 | |
| Record name | 8-Methyl-2-propylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60653733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1070879-87-6 | |
| Record name | 8-Methyl-2-propylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60653733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1070879-87-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-(3,4-Dimethoxyphenyl)-2-[(2-piperazin-1-ylethylamino)methylidene]cyclohexane-1,3-dione](/img/structure/B1416426.png)
![3-[4-(2,4-Bis-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1416428.png)

![2-[2-(2-Chloro-7-methoxy-3-quinolinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1416431.png)
![(3-[(4-Pyrimidin-2-ylpiperazin-1-YL)sulfonyl]propyl)amine](/img/structure/B1416434.png)
![{2-[(2-Oxo-2-phenylethyl)thio]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1416435.png)
![4,7-Dibromo-1H-benzo[d][1,2,3]triazole](/img/structure/B1416436.png)

![5-Chloro-2-[(2-furylmethyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B1416441.png)


